![molecular formula C25H34N6O B11511701 3-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-2,3,4,5,6,6a-hexahydro-1,5-methano-3-benzazocin-7(1H)-one](/img/structure/B11511701.png)
3-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-2,3,4,5,6,6a-hexahydro-1,5-methano-3-benzazocin-7(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4,6-DI(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]-2,3,4,5,6,6A-HEXAHYDRO-1,5-METHANO-3-BENZAZOCIN-7(1H)-ONE is a complex organic compound that features a unique combination of piperidine and triazine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4,6-DI(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]-2,3,4,5,6,6A-HEXAHYDRO-1,5-METHANO-3-BENZAZOCIN-7(1H)-ONE typically involves multi-step organic reactions. The process often begins with the preparation of the piperidine and triazine intermediates, followed by their coupling under controlled conditions. Common reagents used in these reactions include strong bases, solvents like dimethylformamide, and catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize waste and maximize yield, often employing continuous flow techniques and advanced purification methods such as chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[4,6-DI(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]-2,3,4,5,6,6A-HEXAHYDRO-1,5-METHANO-3-BENZAZOCIN-7(1H)-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Solvents: Dimethylformamide, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
3-[4,6-DI(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]-2,3,4,5,6,6A-HEXAHYDRO-1,5-METHANO-3-BENZAZOCIN-7(1H)-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4,6-DI(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]-2,3,4,5,6,6A-HEXAHYDRO-1,5-METHANO-3-BENZAZOCIN-7(1H)-ONE involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler compound with a six-membered ring containing one nitrogen atom.
Triazine: A heterocyclic compound with a three-nitrogen ring structure.
Benzazocine: A bicyclic compound with potential analgesic properties.
Uniqueness
3-[4,6-DI(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]-2,3,4,5,6,6A-HEXAHYDRO-1,5-METHANO-3-BENZAZOCIN-7(1H)-ONE is unique due to its combination of piperidine, triazine, and benzazocine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H34N6O |
---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
11-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-11-azatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C25H34N6O/c32-22-9-7-8-20-19-14-18(15-21(20)22)16-31(17-19)25-27-23(29-10-3-1-4-11-29)26-24(28-25)30-12-5-2-6-13-30/h7-9,18-19,21H,1-6,10-17H2 |
InChI Key |
DWBUQVMRBHLKPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N3CC4CC(C3)C5=CC=CC(=O)C5C4)N6CCCCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.